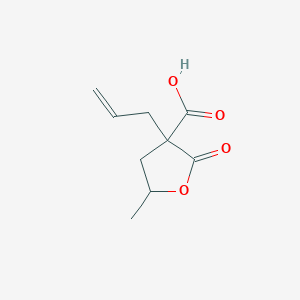
5-Methyl-2-oxo-3-(prop-2-en-1-yl)oxolane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-oxo-3-(prop-2-en-1-yl)oxolane-3-carboxylic acid: is a heterocyclic organic compound with a unique structure that includes a five-membered oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-oxo-3-(prop-2-en-1-yl)oxolane-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-2-butenal with malonic acid in the presence of a strong acid catalyst can yield the desired oxolane ring structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-2-oxo-3-(prop-2-en-1-yl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Methyl-2-oxo-3-(prop-2-en-1-yl)oxolane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its derivatives can be used as probes to investigate biological processes.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable for various applications.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-oxo-3-(prop-2-en-1-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects.
Comparación Con Compuestos Similares
- 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one
- (5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Comparison: Compared to similar compounds, 5-Methyl-2-oxo-3-(prop-2-en-1-yl)oxolane-3-carboxylic acid stands out due to its unique oxolane ring structure This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development
Propiedades
Número CAS |
65838-76-8 |
|---|---|
Fórmula molecular |
C9H12O4 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
5-methyl-2-oxo-3-prop-2-enyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C9H12O4/c1-3-4-9(7(10)11)5-6(2)13-8(9)12/h3,6H,1,4-5H2,2H3,(H,10,11) |
Clave InChI |
QKLLCKCITLGDDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(=O)O1)(CC=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




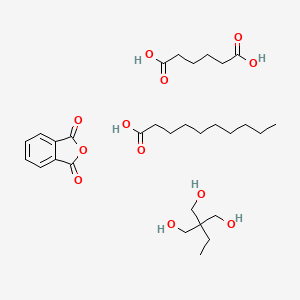
![1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate](/img/structure/B14480791.png)
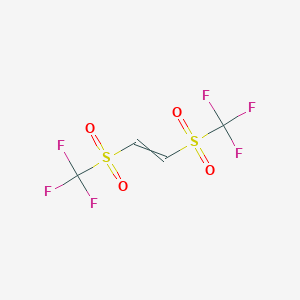
![N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14480798.png)
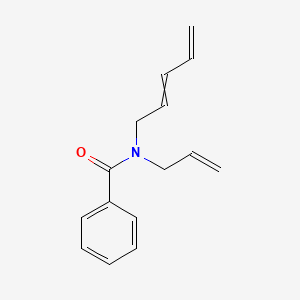


oxophosphanium](/img/structure/B14480820.png)


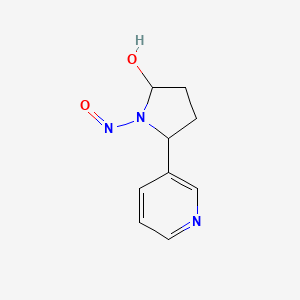
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)
